Vegfr-2-IN-17
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Overview
Description
Vegfr-2-IN-17 is a small molecule inhibitor targeting the vascular endothelial growth factor receptor 2 (VEGFR-2). This receptor plays a crucial role in angiogenesis, the process of forming new blood vessels, which is vital for tumor growth and metastasis. By inhibiting VEGFR-2, this compound can potentially suppress tumor growth and proliferation, making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vegfr-2-IN-17 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. One common synthetic route includes the following steps:
Formation of the core structure: The core structure of this compound is typically synthesized through a series of condensation and cyclization reactions.
Functional group modifications: Various functional groups are introduced to the core structure through substitution reactions, often involving halogenation and nucleophilic substitution.
Final coupling reactions: The final product is obtained by coupling the modified core structure with specific side chains or functional groups under controlled conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Vegfr-2-IN-17 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are commonly employed to introduce or modify functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled temperature and pH conditions
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
Vegfr-2-IN-17 has a wide range of scientific research applications, including:
Cancer Research: It is extensively studied for its potential to inhibit tumor growth and metastasis by targeting VEGFR-2.
Angiogenesis Studies: Researchers use this compound to investigate the mechanisms of angiogenesis and develop new therapeutic strategies for diseases involving abnormal blood vessel formation.
Drug Development: The compound serves as a lead molecule for developing new VEGFR-2 inhibitors with improved efficacy and safety profiles.
Biological Studies: This compound is used to study the role of VEGFR-2 in various physiological and pathological processes, including wound healing, inflammation, and cardiovascular diseases.
Mechanism of Action
Vegfr-2-IN-17 exerts its effects by binding to the tyrosine kinase domain of VEGFR-2, thereby inhibiting its activity. This inhibition prevents the receptor from undergoing autophosphorylation and dimerization, which are essential for its activation. As a result, the downstream signaling pathways involved in endothelial cell proliferation, migration, and survival are disrupted, leading to the suppression of angiogenesis and tumor growth .
Comparison with Similar Compounds
Vegfr-2-IN-17 is compared with other VEGFR-2 inhibitors, such as:
Sorafenib: A multi-kinase inhibitor that targets VEGFR-2 along with other kinases.
Sunitinib: Another multi-kinase inhibitor with broader activity.
Axitinib: A potent VEGFR-2 inhibitor with a similar mechanism of action.
By highlighting its selectivity and potential advantages, this compound stands out as a promising candidate for targeted cancer therapy.
Properties
Molecular Formula |
C21H14ClN3O2 |
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Molecular Weight |
375.8 g/mol |
IUPAC Name |
N-[4-(2-chloroquinazolin-4-yl)oxyphenyl]benzamide |
InChI |
InChI=1S/C21H14ClN3O2/c22-21-24-18-9-5-4-8-17(18)20(25-21)27-16-12-10-15(11-13-16)23-19(26)14-6-2-1-3-7-14/h1-13H,(H,23,26) |
InChI Key |
KWWIDEGCVCWHHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=NC(=NC4=CC=CC=C43)Cl |
Origin of Product |
United States |
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